(L-Glutamato(2-)-N,O1)magnesium bromide
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Overview
Description
[L-glutamato(2-)-N,O1]magnesium bromide is a chemical compound with the molecular formula C5H8BrMgNO4. It is also known as magnesium glutamate hydrobromide. This compound is a coordination complex where magnesium is bonded to the amino acid L-glutamate and a bromide ion. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [L-glutamato(2-)-N,O1]magnesium bromide typically involves the reaction of L-glutamic acid with magnesium hydroxide in the presence of hydrobromic acid. The reaction can be represented as follows:
L-glutamic acid+Mg(OH)2+HBr→[L-glutamato(2-)-N,O1]magnesium bromide+H2O
The reaction is carried out under controlled conditions to ensure the complete formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of [L-glutamato(2-)-N,O1]magnesium bromide involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[L-glutamato(2-)-N,O1]magnesium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other halides or nucleophiles.
Complexation Reactions: The magnesium ion can form complexes with other ligands.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of L-glutamic acid and magnesium bromide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., chloride, iodide) and nucleophiles (e.g., thiols, amines). These reactions are typically carried out in polar solvents such as water or alcohols.
Complexation Reactions: Ligands such as ethylenediamine or bipyridine are used to form complexes with the magnesium ion. These reactions are often conducted in aqueous or organic solvents.
Hydrolysis: This reaction occurs in the presence of water, often under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted magnesium complexes and the corresponding halide or nucleophile.
Complexation Reactions: Products are various magnesium-ligand complexes.
Hydrolysis: Products include L-glutamic acid and magnesium bromide.
Scientific Research Applications
[L-glutamato(2-)-N,O1]magnesium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Studied for its role in biological systems, particularly in magnesium transport and metabolism.
Medicine: Investigated for its potential therapeutic effects, including its use as a dietary supplement and in the treatment of magnesium deficiency.
Industry: Utilized in the production of pharmaceuticals, food additives, and other industrial products.
Mechanism of Action
The mechanism of action of [L-glutamato(2-)-N,O1]magnesium bromide involves its interaction with biological molecules and pathways. The magnesium ion plays a crucial role in various biochemical processes, including enzyme activation, nucleic acid synthesis, and cellular signaling. The L-glutamate component acts as a neurotransmitter and metabolic intermediate, further contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Magnesium chloride
- Magnesium sulfate
- Magnesium acetate
- Magnesium citrate
Comparison
[L-glutamato(2-)-N,O1]magnesium bromide is unique due to its combination of magnesium and L-glutamate, which imparts specific biochemical properties not found in other magnesium salts. For example, magnesium chloride and magnesium sulfate are commonly used for their ionic properties, but they lack the biological activity associated with L-glutamate. Magnesium acetate and magnesium citrate are used for their solubility and bioavailability, but they do not provide the same neurotransmitter functions as L-glutamate.
Properties
CAS No. |
59983-92-5 |
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Molecular Formula |
C5H8BrMgNO4 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
magnesium;(2S)-2-aminopentanedioate;hydrobromide |
InChI |
InChI=1S/C5H9NO4.BrH.Mg/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H;/q;;+2/p-2/t3-;;/m0../s1 |
InChI Key |
IMSNBENJLMCAJL-QTNFYWBSSA-L |
Isomeric SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Mg+2].Br |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2].Br |
Origin of Product |
United States |
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